molecular formula C24H21N3O4 B11306151 N-(4-methoxyphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(4-methoxyphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11306151
M. Wt: 415.4 g/mol
InChI Key: LGLZSGIPYHGOLN-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of methoxyphenyl and methylphenyl groups linked through an oxadiazole ring, which contributes to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The final step often involves the coupling of the oxadiazole intermediate with the methoxyphenyl and methylphenyl groups under controlled conditions, such as using specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

    Nucleophiles: Ammonia, hydroxide ions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has been studied for various applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways that are crucial for cell proliferation and survival . This makes it a promising candidate for therapeutic applications, particularly in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide stands out due to the presence of the oxadiazole ring, which imparts unique electronic and steric properties. This structural feature enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C24H21N3O4/c1-16-7-9-17(10-8-16)24-26-23(27-31-24)20-5-3-4-6-21(20)30-15-22(28)25-18-11-13-19(29-2)14-12-18/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

LGLZSGIPYHGOLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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